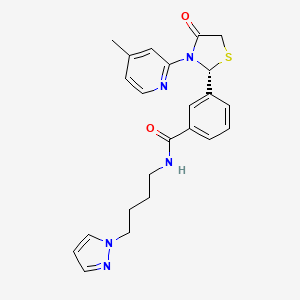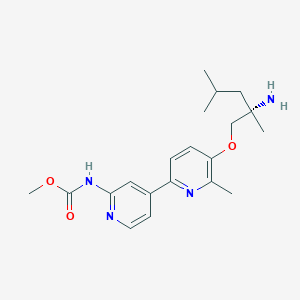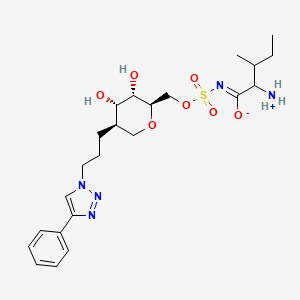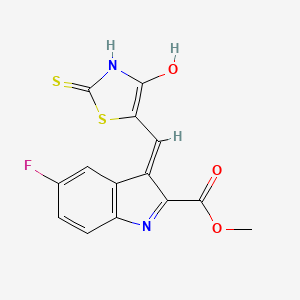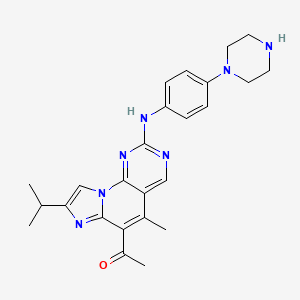
Cdk4/6-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk4/6-IN-13 is a compound that functions as an inhibitor of cyclin-dependent kinases 4 and 6. Cyclin-dependent kinases are a group of serine/threonine kinases that play a crucial role in regulating the cell cycle. Inhibition of cyclin-dependent kinases 4 and 6 has been shown to be effective in controlling the proliferation of cancer cells, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Méthodes De Préparation
The synthesis of Cdk4/6-IN-13 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Cdk4/6-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Cdk4/6-IN-13 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinases 4 and 6. In biology, it is used to investigate the role of cyclin-dependent kinases in cell cycle regulation and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .
Mécanisme D'action
Cdk4/6-IN-13 exerts its effects by inhibiting the activity of cyclin-dependent kinases 4 and 6. These kinases are involved in the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting cyclin-dependent kinases 4 and 6, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and inhibition of cancer cell proliferation. The molecular targets of this compound include cyclin-dependent kinases 4 and 6, and the pathways involved include the retinoblastoma protein pathway and the cell cycle regulation pathway .
Comparaison Avec Des Composés Similaires
Cdk4/6-IN-13 is similar to other cyclin-dependent kinase inhibitors, such as palbociclib, ribociclib, and abemaciclib. this compound has unique properties that distinguish it from these compounds. For example, it may have different binding affinities, selectivity profiles, and pharmacokinetic properties. These differences can impact its efficacy and safety profile in clinical applications. Similar compounds include palbociclib, ribociclib, and abemaciclib, which are also used as inhibitors of cyclin-dependent kinases 4 and 6 .
Propriétés
Formule moléculaire |
C25H29N7O |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1-[8-methyl-12-(4-piperazin-1-ylanilino)-4-propan-2-yl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaen-7-yl]ethanone |
InChI |
InChI=1S/C25H29N7O/c1-15(2)21-14-32-23-20(16(3)22(17(4)33)24(32)29-21)13-27-25(30-23)28-18-5-7-19(8-6-18)31-11-9-26-10-12-31/h5-8,13-15,26H,9-12H2,1-4H3,(H,27,28,30) |
Clé InChI |
DEVYXOKAXWLJRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=CN2C3=NC(=NC=C13)NC4=CC=C(C=C4)N5CCNCC5)C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


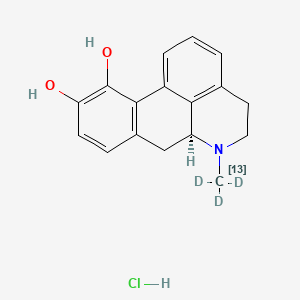
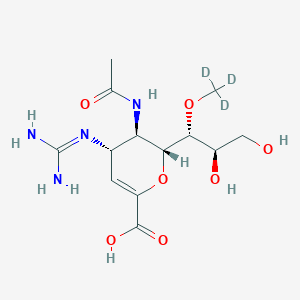
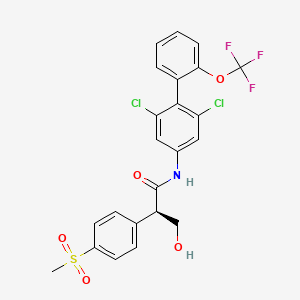
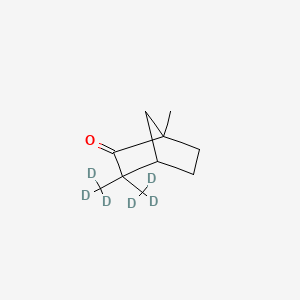
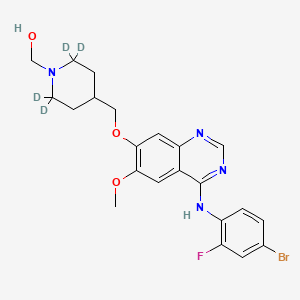


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
